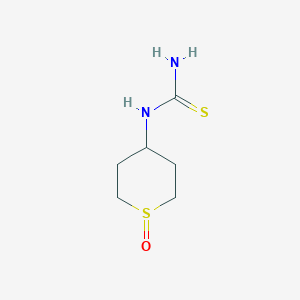
Benzenecarbothioamide, N-(4-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(p-Tolyl)benzothioamide is an organic compound that belongs to the class of thioamides. Thioamides are sulfur analogs of amides, where the oxygen atom in the carbonyl group is replaced by a sulfur atom. This compound is characterized by the presence of a benzene ring substituted with a p-tolyl group and a thioamide functional group. Thioamides are known for their biological activity and are used as building blocks in the synthesis of various sulfur-containing compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(p-Tolyl)benzothioamide can be synthesized through several methods. One common method involves the transformation of N-(p-tolyl)benzamide to N-(p-tolyl)benzothioamide using thionation reagents. For example, the reaction of N-(p-tolyl)benzamide with thionyl chloride at 70°C for 8 hours produces N-(p-tolyl)benzimidoyl chloride. This intermediate is then reacted with N-isopropyldithiocarbamate isopropyl ammonium salt in acetonitrile to yield N-(p-tolyl)benzothioamide .
Another method involves the Beckmann rearrangement of ketoxime substrates in the presence of phosphorus pentachloride (PSCl3) or other dehydrating agents . Additionally, the Willgerodt-Kindler reaction, which involves a three-component reaction of aniline, aldehydes, and elemental sulfur powder, can also be used to synthesize thioamides .
Industrial Production Methods
Industrial production of N-(p-Tolyl)benzothioamide typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired yield. The use of efficient and novel thiating reagents, such as N-isopropyldithiocarbamate isopropyl ammonium salt, has been reported to provide high yields and pure products under mild conditions .
Chemical Reactions Analysis
Types of Reactions
N-(p-Tolyl)benzothioamide undergoes various chemical reactions, including:
Oxidation: Thioamides can be oxidized to form sulfoxides or sulfones.
Reduction: Thioamides can be reduced to form amines.
Substitution: Thioamides can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thioamides depending on the nucleophile used.
Scientific Research Applications
N-(p-Tolyl)benzothioamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(p-Tolyl)benzothioamide involves its interaction with molecular targets and pathways. Thioamides are known to inhibit the activity of certain enzymes by binding to their active sites. This binding can lead to the disruption of enzyme function and subsequent biological effects. The specific molecular targets and pathways involved depend on the biological context and the specific thioamide derivative .
Comparison with Similar Compounds
Similar Compounds
N-(p-Tolyl)benzamide: The oxygen analog of N-(p-Tolyl)benzothioamide.
N-(p-Tolyl)thiobenzamide: Another thioamide with a different substitution pattern.
N-(p-Tolyl)thioacetamide: A thioamide with a different acyl group.
Uniqueness
N-(p-Tolyl)benzothioamide is unique due to its specific substitution pattern and the presence of both a p-tolyl group and a thioamide functional group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
5373-55-7 |
|---|---|
Molecular Formula |
C14H13NS |
Molecular Weight |
227.33 g/mol |
IUPAC Name |
N-(4-methylphenyl)benzenecarbothioamide |
InChI |
InChI=1S/C14H13NS/c1-11-7-9-13(10-8-11)15-14(16)12-5-3-2-4-6-12/h2-10H,1H3,(H,15,16) |
InChI Key |
RVDURXDDOJZAQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Methylbenzo[d]isothiazol-4-ol](/img/structure/B13022845.png)

![8-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13022857.png)


![2-Chloro-6-iodo-1-methyl-1H-benzo[d]imidazole](/img/structure/B13022878.png)


![Thiazolo[4,5-d]pyrimidin-7-amine, 2-(methylthio)-](/img/structure/B13022891.png)
![methyl 2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}-2-oxoacetate](/img/structure/B13022896.png)
![2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carbonitrile](/img/structure/B13022897.png)

